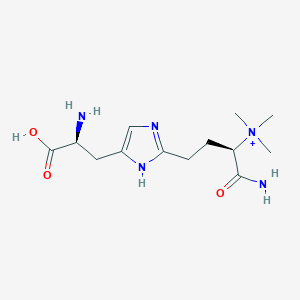
Diphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphthamide belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Diphthamide is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Diphthamide Biosynthesis
Diphthamide is a unique post-translational derivative of histidine, and its biosynthesis has been a significant area of research. Studies have shown that the biosynthesis of diphthamide requires multiple steps and involves a range of cellular processes and enzymes. Moehring, Danley, and Moehring (1984) investigated the biosynthesis of diphthamide in Chinese hamster ovary cells, identifying key steps and enzymes involved, such as a methyltransferase activity and an ATP-dependent synthetase activity (Moehring, Danley, & Moehring, 1984). Similarly, Su, Chen, Lee, Jiang, Zhang, and Lin (2012) discovered that the YBR246W gene in yeast is crucial for the last step of diphthamide biosynthesis, providing insights into the complete biosynthesis pathway (Su et al., 2012).
Biological Function of Diphthamide
The biological function of diphthamide, while not fully understood, is a subject of ongoing research. Su, Lin, and Lin (2013) reviewed the current understanding of diphthamide's biosynthesis and biological function, emphasizing its unique presence in eukaryotic and archaeal elongation factor 2 and its recognition by certain bacterial toxins (Su, Lin, & Lin, 2013). Gupta, Liu, Batavia, and Leppla (2008) explored how the diphthamide modification in elongation factor-2 might confer resistance to ricin, suggesting a protective role against ribosome-inactivating proteins (Gupta, Liu, Batavia, & Leppla, 2008).
Diphthamide in Disease and Development
Research has also connected diphthamide to various diseases and developmental processes. Stahl et al. (2015) found that the loss of diphthamide pre-activates NF-κB and death receptor pathways, making cells hypersensitive to tumor necrosis factor, suggesting a role in apoptosis and cellular signaling pathways (Stahl et al., 2015). Zhang, Lin, Zhu, Wang, and Lin (2021) demonstrated that diphthamide promotes target of rapamycin (TOR) signaling, emphasizing its significance in animal development and the translation of proteins in the TORC1 pathway (Zhang, Lin, Zhu, Wang, & Lin, 2021).
Propiedades
Fórmula molecular |
C13H24N5O3+ |
|---|---|
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
[(2R)-1-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium |
InChI |
InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10+/m0/s1 |
Clave InChI |
FOOBQHKMWYGHCE-VHSXEESVSA-O |
SMILES isomérico |
C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)N |
SMILES |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |
SMILES canónico |
C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |
Sinónimos |
2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





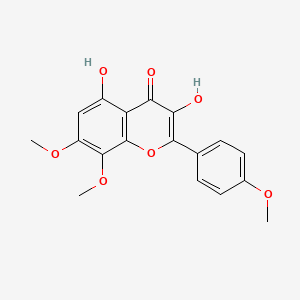
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
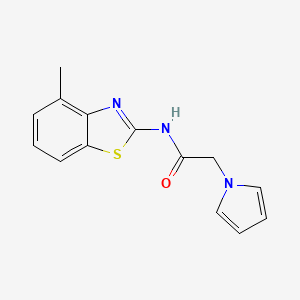
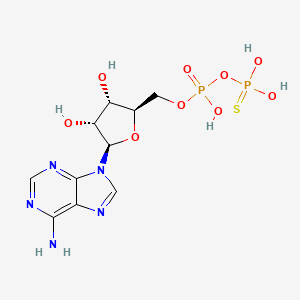
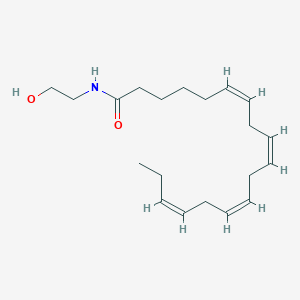
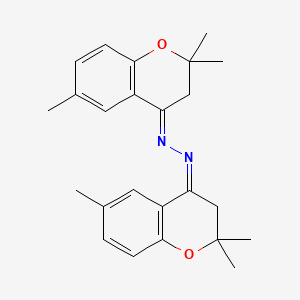
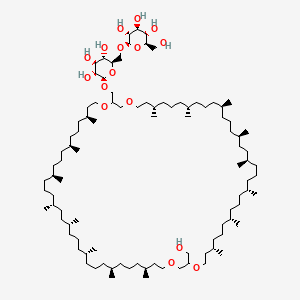
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)


